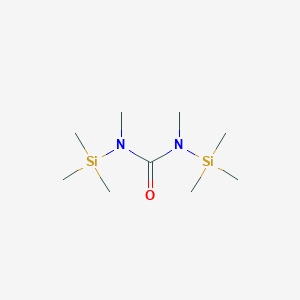

1,3-Dimethyl-1,3-bis(trimethylsilyl)urea

Description

Contextualization within Organosilicon Chemistry and Nitrogen-Containing Compounds

Organosilicon chemistry, a field that explores compounds containing carbon-silicon bonds, has provided a vast array of reagents that have revolutionized organic synthesis. nih.gov The introduction of a silicon atom into an organic framework can significantly alter the molecule's reactivity, volatility, and stability. Nitrogen-containing organosilicon compounds, in particular, represent a significant class of molecules that bridge the gap between organic and inorganic chemistry.

Silylated ureas, such as 1,3-Dimethyl-1,3-bis(trimethylsilyl)urea, are exemplary of this class. The silicon-nitrogen bond (Si-N) is a key feature of these molecules. Compared to a carbon-nitrogen bond, the Si-N bond is more polarized and generally more labile, making these compounds effective sources of "silylium" equivalents or as protecting groups for nitrogen functionalities. The presence of the electron-donating methyl groups in this compound, in addition to the bulky trimethylsilyl (B98337) groups, further modulates the electronic and steric environment around the urea (B33335) core, influencing its reactivity. smolecule.com

Overview of Silylated Urea Derivatives in Modern Synthetic Strategies

Silylated urea derivatives have emerged as versatile tools in modern organic synthesis. Their primary application lies in their ability to act as potent silylating agents, transferring a trimethylsilyl (TMS) group to a variety of functional groups, including alcohols, amines, and carboxylic acids. smolecule.com This process of silylation is crucial for protecting these functional groups from unwanted reactions during a synthetic sequence. The resulting silyl (B83357) ethers, silyl amines, and silyl esters are generally more volatile and thermally stable, which also facilitates their analysis by techniques such as gas chromatography and mass spectrometry. smolecule.com

Beyond their role as protecting group reagents, silylated ureas are employed in the synthesis of various organic compounds. The enhanced nucleophilicity of the nitrogen atoms in some silylated ureas makes them useful in nucleophilic addition reactions. chemsrc.com Furthermore, their unique reactivity has been harnessed in the preparation of more complex molecules and in the development of novel silicon-containing polymers and materials. smolecule.com The specific combination of methyl and trimethylsilyl substituents in this compound enhances its stability and reactivity compared to simpler urea derivatives. smolecule.com

Physicochemical and Spectroscopic Data of this compound

The compound this compound is a colorless crystalline solid that is soluble in a range of organic solvents. smolecule.com Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 10218-17-4 |

| Molecular Formula | C9H24N2OSi2 |

| Molecular Weight | 232.47 g/mol |

While specific, experimentally verified melting and boiling points are not widely reported in readily accessible literature, its solid state at room temperature is consistently noted.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound involves the silylation of 1,3-dimethylurea (B165225). This reaction is typically carried out by treating 1,3-dimethylurea with a silylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base.

A common procedure involves the reaction of 1,3-dimethylurea with trimethylsilyl chloride in a suitable organic solvent, with a tertiary amine base such as triethylamine (B128534) or pyridine (B92270) acting as a scavenger for the hydrochloric acid byproduct. The reaction proceeds as follows:

(CH₃NH)₂CO + 2 (CH₃)₃SiCl + 2 Et₃N → (CH₃(CH₃)₃SiN)₂CO + 2 Et₃NHCl

The trimethylamine (B31210) hydrochloride salt precipitates from the reaction mixture and can be removed by filtration, allowing for the isolation of the desired silylated urea product. Other more complex one-pot syntheses have also been described, which involve combining multiple reagents to efficiently yield the final product. smolecule.com

Structure

3D Structure

Properties

CAS No. |

10218-17-4 |

|---|---|

Molecular Formula |

C9H24N2OSi2 |

Molecular Weight |

232.47 g/mol |

IUPAC Name |

1,3-dimethyl-1,3-bis(trimethylsilyl)urea |

InChI |

InChI=1S/C9H24N2OSi2/c1-10(13(3,4)5)9(12)11(2)14(6,7)8/h1-8H3 |

InChI Key |

OZSLNVMOKRIJKG-UHFFFAOYSA-N |

SMILES |

CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |

Canonical SMILES |

CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |

Pictograms |

Irritant |

Synonyms |

1,3-dimethyl-1,3-bis(trimethylsilyl)urea |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dimethyl 1,3 Bis Trimethylsilyl Urea

Historical Perspectives on Silylated Urea (B33335) Preparation

The journey into silylated ureas is an extension of the rich history of urea itself. Urea was famously first synthesized from inorganic precursors by Friedrich Wöhler in 1828, a landmark event that challenged the theory of vitalism and is often cited as the dawn of modern organic chemistry. bris.ac.ukwikipedia.org For over a century, urea chemistry expanded, with the industrial production process based on the dehydration of ammonium (B1175870) carbamate (B1207046) being established in 1870. bris.ac.uk

The specific field of silylated ureas, however, is a more recent development rooted in the burgeoning post-war era of organosilicon chemistry. The first reported synthesis of a key parent compound, N,N′-Bis(trimethylsilyl)urea (BSU), emerged in 1963 from the laboratory of Ulrich Wannagat. wikipedia.org This pioneering work opened the door to a new class of reagents. The introduction of trimethylsilyl (B98337) groups onto the urea backbone was found to significantly modify its properties, enhancing solubility in organic solvents and increasing its utility as a silylating agent for protecting functional groups in organic synthesis. smolecule.comwikipedia.org The development of these compounds was driven by the need for mild and effective reagents for derivatization, particularly for applications like gas chromatography where increasing the volatility of analytes is crucial. wikipedia.org

Classical and Contemporary Synthetic Routes to 1,3-Dimethyl-1,3-bis(trimethylsilyl)urea

The synthesis of this compound involves the introduction of two trimethylsilyl (TMS) groups onto the nitrogen atoms of 1,3-dimethylurea (B165225). Various methods have been developed, ranging from direct silylation using common reagents to more sophisticated catalytic and specialized approaches.

Reactions involving Hexamethyldisilazane (HMDS) for N-Silylation

Hexamethyldisilazane (HMDS), with the chemical formula [(CH3)3Si]2NH, is a widely used and cost-effective silylating agent. sigmaaldrich.comchemicalbook.com It is particularly favored in many applications because the only byproduct of the silylation reaction is ammonia (B1221849), a volatile gas that can be easily removed from the reaction mixture, helping to drive the reaction to completion. sigmaaldrich.com

CH₃NHCONHCH₃ + [(CH₃)₃Si]₂NH → CH₃N(Si(CH₃)₃)CON(Si(CH₃)₃)CH₃ + NH₃

This reaction is often carried out at elevated temperatures, and the evolution of ammonia signifies the progress of the reaction. google.com The use of a catalyst accelerates the process, making it a highly effective synthetic route. sigmaaldrich.com

Alternative Silylation Reagents and Protocols

While HMDS is a popular choice, other silylating agents and protocols are also employed for the synthesis of this compound.

A common alternative is the direct silylation of 1,3-dimethylurea using trimethylsilyl chloride (TMSCl) in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine (B92270). smolecule.com The base is required to neutralize the hydrogen chloride (HCl) generated during the reaction.

CH₃NHCONHCH₃ + 2 (CH₃)₃SiCl + 2 Et₃N → CH₃N(Si(CH₃)₃)CON(Si(CH₃)₃)CH₃ + 2 Et₃N·HCl

This method is effective, but it produces a stoichiometric amount of salt byproduct (e.g., triethylammonium (B8662869) chloride), which must be filtered off.

More contemporary methods include the synthesis of urea derivatives from silylated amines and carbon dioxide (CO₂). researchgate.netsci-hub.se This approach involves the reaction of a silylated amine with CO₂ to initially form a silylcarbamate, which can then react further to yield the thermodynamically favored urea. researchgate.net Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) can serve as both a silylating agent and a solvent in such syntheses. researchgate.netchemicalbook.com Another novel approach involves the insertion of diisocyanates into aminotrimethylsilanes to form silylated urea derivatives. nih.gov

Catalytic Approaches for N,N'-Bis(trimethylsilyl)urea Synthesis

Catalysis is crucial for enhancing the efficiency of silylation reactions, particularly when using less reactive agents like HMDS. sigmaaldrich.com For the synthesis of N,N'-Bis(trimethylsilyl)urea and its derivatives from urea and HMDS, a range of acidic catalysts have been shown to be effective.

A patented process highlights the use of certain salts as catalysts, including ammonium salts like ammonium chloride and ammonium sulfate . google.com Other suitable catalysts mentioned for HMDS reactions include trimethylchlorosilane (TMSCl) and trifluoroacetic acid . sigmaaldrich.com The catalyst facilitates the cleavage of the Si-N bond in HMDS and the formation of the new Si-N bond with the urea substrate. For instance, a mixture of urea, HMDS, and a catalytic amount of ammonium chloride, when heated to reflux, results in a rapid and high-yielding reaction, completing when the evolution of ammonia ceases. google.com

Recent research has also explored novel catalytic systems for urea synthesis in general, such as the use of oxovanadium(V) catalysts with silylating reagents for the reaction of amines with CO₂, which could potentially be adapted for these specific compounds. researchgate.net

Radiosynthetic Strategies Utilizing Silylated Precursors

Silylated precursors play a significant role in radiosynthesis, particularly for positron emission tomography (PET) imaging. The ease of their conversion into target molecules under mild conditions makes them valuable for incorporating short-lived radioisotopes.

A key strategy for synthesizing ¹¹C-labeled ureas involves the reaction of a silylated amine precursor, such as lithium bis(trimethylsilyl)amide (LiHMDS) , with [¹¹C]carbon dioxide ([¹¹C]CO₂). rsc.org This reaction proceeds rapidly at elevated temperatures to yield an intermediate which is then hydrolyzed to produce [¹¹C]urea with good radiochemical yield. rsc.org The resulting radiolabeled urea can be a final product or an intermediate for synthesizing other important biomolecules, such as [¹¹C]uracil. rsc.org This methodology demonstrates the utility of silylated compounds in providing access to ¹¹C-labeled building blocks for PET tracer development. While not a direct synthesis of this compound, this illustrates the critical role of silylated precursors in the rapid and efficient synthesis of radiolabeled urea structures for medical imaging. rsc.orgnih.gov

Comparative Analysis of Synthetic Efficiencies, Selectivities, and Atom Economy

When evaluating different synthetic routes to this compound, it is essential to compare them based on metrics of green chemistry, such as efficiency (yield), selectivity, and atom economy. wikipedia.org

| Synthetic Route | Typical Reagents | Byproducts | Reported Yield | Atom Economy | Advantages | Disadvantages |

| TMSCl/Base Method | 1,3-dimethylurea, Trimethylsilyl chloride (TMSCl), Triethylamine | Triethylammonium chloride (salt) | Good to high | ~46% | Mild conditions, common reagents | Poor atom economy, stoichiometric salt waste |

| Catalytic HMDS Method | 1,3-dimethylurea, Hexamethyldisilazane (HMDS), Ammonium Chloride (catalyst) | Ammonia (NH₃) | >98% google.com | ~93% | Excellent atom economy, volatile byproduct is easy to remove, high yield | Requires heating/reflux conditions |

Table 1: Comparative analysis of major synthetic routes to this compound.

Efficiency and Selectivity: The catalytic HMDS method demonstrates superior efficiency, with reported yields exceeding 98%. google.com The direct silylation with TMSCl and a base is also effective, though the isolation of the product requires the removal of the salt byproduct. HMDS is also noted for its potential for higher selectivity in certain applications compared to more aggressive silylating agents. sigmaaldrich.com

Atom Economy: Atom economy is a measure of how many atoms of the reactants are incorporated into the final desired product. acs.org Here, the difference between the two primary methods is stark.

The TMSCl/base method has a low atom economy (approximately 46%). This is because the large triethylamine base is used in stoichiometric amounts and ends up as a salt byproduct, which is considered waste. wikipedia.org

The catalytic HMDS method is exceptionally atom-economical (approximately 93%). The only byproduct is ammonia, a small and volatile molecule. sigmaaldrich.com This route aligns well with the principles of green chemistry by minimizing waste at the molecular level. jocpr.com

Based on a thorough review of the available scientific literature, it is not possible to provide a detailed article on the specific reactivity and reaction pathways of This compound according to the requested outline.

Searches for specific applications of this compound—including its role as a silylating agent for hydroxyl and nitrogen-containing substrates, its interactions with protic acids, or its participation in reductive cyanation and carbon dioxide fixation reactions—did not yield sufficient detailed research findings. The available literature primarily focuses on the related, but structurally distinct, compound 1,3-Bis(trimethylsilyl)urea (BSU) or discusses the outlined chemical reactions in a general context without specific reference to this compound.

Therefore, to adhere to the principles of scientific accuracy and avoid speculation, the requested article cannot be generated.

Reactivity and Fundamental Reaction Pathways of 1,3 Dimethyl 1,3 Bis Trimethylsilyl Urea

Participation in Carbonylation and Related C-X Bond Forming Reactions

Formation of Isocyanate and Carbodiimide (B86325) Intermediates

The structural characteristics of 1,3-Dimethyl-1,3-bis(trimethylsilyl)urea suggest its potential to serve as a precursor to reactive intermediates such as isocyanates and carbodiimides, primarily through thermal elimination reactions. The presence of the labile trimethylsilyl (B98337) groups facilitates the cleavage of N-Si bonds, which can initiate the formation of these functionalities.

Isocyanate Formation:

Thermal decomposition of urea (B33335) derivatives is a known route to isocyanates. mdpi.com In a related process, 1,3-dimethylurea (B165225) is utilized in the production of methyl isocyanate by reacting it with methyl carbamoyl (B1232498) chloride. google.com This reaction proceeds at temperatures between 30°C and 40°C, with the 1,3-dimethylurea acting as an acid acceptor. google.com The thermal regeneration of 1,3-dimethylurea from its hydrochloride salt is also a key step in this process. google.com While direct experimental evidence for the thermal decomposition of this compound to methyl isocyanate is not extensively documented in readily available literature, the underlying principles of urea thermolysis suggest that such a fragmentation is plausible. The reaction would likely proceed via an elimination mechanism, yielding methyl isocyanate and a silylated amine byproduct.

Carbodiimide Formation:

Carbodiimides can be synthesized from ureas through dehydration. wikipedia.org Specifically, bis(trimethylsilyl)carbodiimide (B93060) has been prepared through the dehydration of bis(trimethylsilyl)urea using phosphorus pentoxide. nih.gov This suggests that this compound could potentially undergo a similar transformation to yield a corresponding dimethyl-substituted carbodiimide. The reaction would involve the elimination of trimethylsilanol. Carbodiimides are valuable reagents in their own right, particularly in coupling reactions such as peptide synthesis. researchgate.netthieme-connect.de The in-situ generation of a carbodiimide from this compound could therefore represent a valuable synthetic strategy.

| Intermediate | Precursor | Reagents/Conditions | Potential Products |

| Methyl Isocyanate | 1,3-Dimethylurea | Methyl Carbamoyl Chloride, 30-40°C | Methyl Isocyanate, 1,3-Dimethylurea hydrochloride google.com |

| Bis(trimethylsilyl)carbodiimide | Bis(trimethylsilyl)urea | Phosphorus pentoxide | Bis(trimethylsilyl)carbodiimide, Water nih.gov |

Generation and Reactivity of Activated Nucleophilic Species

This compound can play a significant role in the generation of activated nucleophilic species, particularly through its function as a silylating agent. This reactivity is central to the formation of trimethylsilyl enol ethers and the activation of other carbon-based nucleophiles.

Trimethylsilyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions. wikipedia.org Their synthesis typically involves the reaction of a ketone or aldehyde with a silylating agent in the presence of a base. Silylating agents similar in structure to this compound, such as bis(trimethylsilyl)acetamide (BSA), are known to be effective in the preparation of silyl (B83357) enol ethers from aldehydes and ketones. organic-chemistry.orgresearchgate.net

The general mechanism for the formation of a trimethylsilyl enol ether from a ketone involves the deprotonation of the α-carbon to form an enolate, which then attacks the silicon atom of the silylating agent. The choice of base and reaction conditions can influence the regioselectivity of the reaction, leading to either the kinetic or thermodynamic silyl enol ether. wikipedia.org While direct and detailed research findings on the use of this compound for this specific transformation are not extensively reported, its structural similarity to other effective silylating agents suggests its potential utility in this area. The reaction would likely proceed under mild conditions, with the urea derivative acting as both the silyl source and potentially influencing the basicity of the reaction medium.

| Silylating Agent | Substrate | Conditions | Product |

| Bis(trimethylsilyl)acetamide (BSA) | Aldehydes, Ketones | Ionic liquids | Silyl enol ethers organic-chemistry.org |

| Trimethylsilyl chloride | Ketone | Lithium diisopropylamide (LDA), -78°C | Kinetic silyl enol ether wikipedia.org |

| Trimethylsilyl chloride | Ketone | Triethylamine (B128534) | Thermodynamic silyl enol ether wikipedia.org |

| Hexamethyldisilazane | 1,3-Diketones | Imidazole | Trimethylsilyl enol ethers researchgate.net |

The activation of carbon-based nucleophiles is a fundamental strategy in organic synthesis for the formation of new carbon-carbon bonds. While specific studies detailing the use of this compound for the activation of carbon-based nucleophiles are not prevalent in the searched literature, the related compound, bis(trimethylsilyl)acetamide (BSA), has been used in conjunction with potassium acetate (B1210297) as a catalyst in reactions involving dimethyl malonate, a carbon-based nucleophile. researchgate.net This suggests that silylated ureas could play a role in facilitating reactions of other CH-acidic compounds.

The mechanism of activation would likely involve the silylation of the nucleophile or an interaction that increases its nucleophilicity. For instance, in the case of organolithium compounds, which are potent carbon-based nucleophiles, their reactivity can be modulated by various additives. researchgate.net Further research is needed to explore the potential of this compound to act as an activator for a broader range of carbon-based nucleophiles.

Reactions with Acyl Chlorides and Other Electrophilic Compounds

The reaction of ureas with electrophilic compounds, particularly acyl chlorides, is a fundamental transformation in organic chemistry. N-acylation of cyclic ureas with various acyl chlorides has been shown to proceed in excellent yields. researchgate.net In the context of silylated ureas, the presence of the trimethylsilyl groups can influence the reactivity of the urea nitrogens.

While direct experimental data on the reaction of this compound with acyl chlorides is limited in the available literature, the reaction of nucleophiles with (trimethylsiloxy)benzoyl chlorides has been investigated. researchgate.net This suggests that the silyl group can act as a protecting group that can be cleaved during the reaction. In the reaction of this compound with an acyl chloride, it is plausible that one or both of the trimethylsilyl groups would be displaced to form an N-acyl urea derivative. The reaction would likely proceed through a nucleophilic attack of the urea nitrogen on the carbonyl carbon of the acyl chloride, followed by the elimination of trimethylsilyl chloride. The resulting N-acyl urea could be a stable product or a reactive intermediate for further transformations. nih.govresearchgate.net

| Urea Derivative | Electrophile | Conditions | Product |

| 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Aliphatic acyl chlorides | Et3N | N-acyl cyclic urea derivatives researchgate.net |

| Silylated hydroxybenzoic acids | Thionyl chloride | Mild conditions | (Trimethylsiloxy)benzoyl chlorides researchgate.net |

| Benzoic acid derivatives | N,N'-dialkyl carbodiimide | Room temperature, neutral | N-acylurea derivatives researchgate.net |

Involvement in Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for the construction of cyclic compounds in a stereocontrolled manner. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example used to form six-membered rings. wikipedia.orgorganic-chemistry.orgkhanacademy.orgmasterorganicchemistry.comyoutube.com Other important classes include [2+2] cycloadditions and 1,3-dipolar cycloadditions.

The participation of this compound in cycloaddition chemistry is not well-documented in the reviewed literature. However, related silylated compounds have been shown to participate in such reactions. For example, 1,3-dipolar cycloaddition reactions of azomethine ylides with various dipolarophiles are known. researchgate.net Furthermore, [2+2] cycloaddition reactions of allenes and alkenes can be promoted by Lewis acids. researchgate.net

Given the electronic nature of the urea functionality and the presence of the trimethylsilyl groups, it is conceivable that this compound or its derivatives could participate in cycloaddition reactions under specific conditions. For instance, if the compound were to act as a dienophile in a Diels-Alder reaction, it would likely require activation with electron-withdrawing groups. Alternatively, it could potentially undergo cycloaddition with highly reactive species like ketenes. However, without direct experimental evidence, its role in cycloaddition chemistry remains speculative and an area for future investigation.

| Cycloaddition Type | Reactants | Conditions | Product |

| [4+2] Diels-Alder | Conjugated diene + Dienophile | Thermal | Substituted cyclohexene (B86901) wikipedia.org |

| 1,3-Dipolar | Azomethine ylide + Dipolarophile | Varies | Heterocycle researchgate.net |

| [2+2] | Allenoate + Alkene | Lewis acid | Substituted cyclobutane (B1203170) researchgate.net |

| [2+2+1] | Allene-yne + CO | Rh(I) catalyst | Bicyclo[5.3.0]decadienone nih.gov |

Mechanistic Investigations into 1,3 Dimethyl 1,3 Bis Trimethylsilyl Urea Transformations

Elucidation of Reaction Mechanisms and Catalytic Cycles

The transformations involving 1,3-dimethyl-1,3-bis(trimethylsilyl)urea and related silylated ureas are primarily centered on their function as silylating agents. The oxophilic nature of silicon is a key driver for these reactions, enabling the efficient transfer of trimethylsilyl (B98337) (TMS) groups to various functional groups, particularly hydroxyl groups. Mechanistic proposals for the closely related N,N'-bis(trimethylsilyl)urea (BSU) suggest that its reactivity follows distinct pathways that account for the mild conditions under which these synthetic transformations occur. researchgate.net

One proposed general mechanism involves the formation of a six-membered cyclic transition state. In this pathway, the substrate (e.g., an alcohol) coordinates with the silicon atom while its proton interacts with the urea's carbonyl oxygen. This concerted process facilitates the transfer of the TMS group to the substrate and the formation of N,N'-dimethylurea as a byproduct. The stability of this cyclic intermediate is crucial for the reaction's efficiency.

In more complex reaction cascades, silylated urea (B33335) moieties play a critical role in directing the reaction pathway. For instance, in a tandem amination-intramolecular arylation sequence, a silylated addition product is formed, which then undergoes base-promoted rearrangement. rsc.org The proposed mechanism for this cascade involves several distinct steps:

Initial Addition: A silver-catalyzed regioselective addition of a silyl (B83357) ketene (B1206846) acetal (B89532) to an azocarboxamide generates a silylated N-amino-N′-aryl urea derivative. rsc.org

Enolate Formation: Treatment with a base, such as potassium bis(trimethylsilyl)amide (KHMDS), leads to the formation of an ester enolate. rsc.org

Intramolecular Arylation: The enolate undergoes rearrangement via an intramolecular migration of an aryl group to the α-position of the ester. rsc.org

Cyclization: The resulting product rapidly cyclizes to form the final hydantoin (B18101) ring structure. rsc.org

This multi-step process highlights how the urea backbone, modified with silyl groups, facilitates a complex and controlled transformation through a series of well-defined intermediates. rsc.org The reactivity pattern is significantly influenced by the substitution on the urea nitrogens; for example, under acidic conditions where urea and 1-methylurea react with acyloins, 1,3-dimethylurea (B165225) is unreactive, demonstrating that the dimethyl substitution pattern can fundamentally alter the mechanistic pathway. rsc.org

Influence of Silicon-Nitrogen Bonds on Reaction Kinetics and Thermodynamics

The silicon-nitrogen (Si-N) bond is the linchpin of this compound's reactivity. The nature of this bond dictates the kinetics and thermodynamics of its silylating reactions. The Si-N bond is weaker and more polar than a carbon-nitrogen (C-N) bond, making it more susceptible to cleavage. This inherent reactivity is central to its role as a TMS transfer agent.

The kinetics of silylation are influenced by several factors:

Nucleophilicity of the Substrate: Stronger nucleophiles will attack the electrophilic silicon atom more readily, accelerating the reaction.

Steric Hindrance: Steric bulk around the reaction centers (on both the urea and the substrate) can slow down the rate of reaction.

Solvent Effects: The choice of solvent can influence the stability of transition states and intermediates, thereby affecting the reaction rate.

Characterization of Transient Intermediates

The direct observation and characterization of transient intermediates in the reactions of silylated ureas are challenging due to their short lifetimes. However, spectroscopic techniques, particularly in-situ infrared (IR) spectroscopy, have provided valuable evidence for their existence and structure.

In the study of the tandem amination-arylation reaction, researchers were able to identify four successive species along the reaction pathway from the initial amination to the final hydantoin ring closure. rsc.org The evolution of these intermediates was monitored by observing changes in the characteristic carbonyl (C=O) stretching frequencies in the IR spectrum.

| Intermediate Species | Assigned Structure | Key Spectroscopic Evidence (C=O Stretching Frequencies) |

| A | Silylated addition product | 1745 cm⁻¹ (ester), 1720 cm⁻¹ (carbamate), 1678 cm⁻¹ (urea) |

| B | Enolate intermediate | Disappearance of 1745 cm⁻¹ peak; appearance of 1640–1660 cm⁻¹ (enolate) and 1604 cm⁻¹ (anionic carbamate) peaks |

| C | Undetectable transient intermediate | Presumed to be a short-lived species formed during the rearrangement of B to D |

| D | Conjugate base of product | 1764 cm⁻¹ and 1710 cm⁻¹ (hydantoin), 1606 cm⁻¹ (anionic carbamate) |

This detailed spectroscopic analysis provides strong evidence for the proposed mechanistic pathway, confirming the stepwise transformation through distinct, albeit transient, chemical entities. rsc.org The ability to characterize these intermediates is crucial for understanding the reaction mechanism at a molecular level and for optimizing reaction conditions.

Computational Chemistry Approaches to Reaction Pathways and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex reaction pathways and energetics of chemical transformations, including those involving urea derivatives. researchgate.netnih.gov These methods allow for the detailed exploration of reaction mechanisms that may be difficult to study experimentally. For transformations involving this compound, computational approaches can provide deep insights into transition state structures, activation energies, and the thermodynamic stability of intermediates. rsc.orgresearchgate.net

Key aspects that can be elucidated through computational studies include:

Reaction Energy Profiles: DFT calculations can map the entire energy landscape of a reaction, identifying the lowest energy pathway. This includes calculating the Gibbs free energy for reactants, transition states, intermediates, and products. researchgate.net

Transition State (TS) Analysis: The geometry and energetic barrier of transition states can be precisely calculated. This information is vital for identifying the rate-determining step of a reaction.

Intermediate Stability: The relative energies of potential transient intermediates can be computed, helping to confirm or refute their involvement in the reaction mechanism. umt.edu.my

Adsorption and Interaction Energies: In catalyzed reactions, the energy of adsorption of reactants onto a catalyst surface can be calculated to understand the initial steps of the catalytic cycle. researchgate.netnih.gov

The table below summarizes the types of data that computational chemistry provides for mechanistic elucidation, using examples from studies on related urea systems.

| Computational Method | Type of Information Obtained | Relevance to Mechanism |

| DFT Geometry Optimization | Lowest energy structures of reactants, intermediates, transition states, and products. umt.edu.my | Provides the 3D structure of all species along the reaction coordinate. |

| Frequency Calculations | Characterization of stationary points (minima vs. transition states); calculation of zero-point vibrational energies (ZPVE) and thermal corrections. | Confirms that a calculated structure is a true transition state (one imaginary frequency) and provides data for accurate energy calculations. |

| Reaction Pathway Mapping (e.g., IRC) | Tracing the minimum energy path connecting a transition state to its corresponding reactants and products. | Verifies the role of a specific transition state in a particular reaction step. |

| Gibbs Free Energy Calculations | The free energy profile of the entire reaction, including activation barriers (ΔG‡) and reaction energies (ΔGr). researchgate.net | Identifies the rate-determining step and determines the overall thermodynamic favorability of the reaction. |

By applying these computational methodologies, a detailed, quantitative understanding of the factors controlling the reactivity, reaction pathways, and energetics of this compound transformations can be achieved.

Advanced Synthetic Applications of 1,3 Dimethyl 1,3 Bis Trimethylsilyl Urea in Organic Chemistry

Strategic Use as a Protective Group Reagent

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This process, known as protection, is a cornerstone of synthetic strategy. libretexts.org 1,3-Dimethyl-1,3-bis(trimethylsilyl)urea serves as an effective silylating agent, particularly for the protection of alcohols. smolecule.com

The compound reacts with alcohols to convert the hydroxyl (-OH) group into a trimethylsilyl (B98337) (TMS) ether (-O-Si(CH₃)₃). This transformation is advantageous because the resulting TMS ether is significantly less acidic and nucleophilic than the original alcohol. libretexts.org The TMS group is robust enough to withstand a variety of reaction conditions, such as those involving organometallic reagents (e.g., Grignard reagents), oxidation, and reduction. libretexts.org The protection step typically proceeds under mild conditions, often requiring a base to facilitate the reaction. libretexts.org A key advantage of the TMS protecting group is its facile removal (deprotection) under acidic conditions or by using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the original alcohol. libretexts.orgharvard.edu

| Substrate | Reagent | Product | General Conditions | Deprotection Conditions |

|---|---|---|---|---|

| Primary/Secondary Alcohol (R-OH) | This compound | Trimethylsilyl Ether (R-O-TMS) | Inert solvent, often with a catalytic amount of base | Aqueous acid (e.g., HCl) or Fluoride source (e.g., TBAF) |

Contributions to Stereoselective and Enantioselective Transformations

The introduction of bulky silyl (B83357) groups can influence the stereochemical outcome of a reaction by directing incoming reagents to a specific face of the molecule, a concept known as steric hindrance. While related silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) have been noted to provide improved stereochemical control in certain synthetic transformations, specific and widely documented applications of this compound as a primary agent for inducing stereoselectivity or enantioselectivity are not prominent in the surveyed chemical literature. researchgate.netresearchgate.net

The potential for silylated ureas to participate in such transformations exists, for instance, by temporarily modifying a chiral substrate to bias the formation of one stereoisomer over another. However, the development of chiral silylating agents and transition-metal-catalyzed asymmetric silylation has become the more common approach for achieving high levels of enantioselectivity. nih.gov

Role as a Precursor in Diverse Heterocyclic Compound Synthesis

The urea (B33335) moiety is a fundamental building block for a vast array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. researchgate.netresearchgate.net this compound can serve as a synthetic equivalent of 1,3-dimethylurea (B165225), offering enhanced solubility in organic solvents and potentially higher reactivity due to the labile silicon-nitrogen bonds.

A primary application of urea derivatives in heterocyclic synthesis is the construction of pyrimidine (B1678525) rings. This is typically achieved through condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.net The urea fragment provides the N-C-N unit that forms a part of the final six-membered ring. Similarly, urea derivatives are precursors to triazines, which can be formed through various cyclization strategies. nih.govrsc.org The use of a silylated precursor like this compound can facilitate these reactions by activating the urea nitrogens for nucleophilic attack.

| Urea Precursor | Reactant Type | Resulting Heterocycle Core | General Reaction Type |

|---|---|---|---|

| 1,3-Disubstituted Urea | 1,3-Diketone | Pyrimidine | Condensation |

| 1,3-Disubstituted Urea | α,β-Unsaturated Carbonyl | Dihydropyrimidine | Cycloaddition/Condensation |

| 1,3-Disubstituted Urea | Amidine/Guanidine derivatives | Triazine | Cyclocondensation |

| 1,3-Disubstituted Urea | Phosgene/CDI and a Diamine | Fused Bicyclic Urea | Cyclization |

Application in the Synthesis of Functionally Relevant Urea Derivatives

Unsymmetrically substituted ureas are crucial structural motifs in medicinal chemistry, found in numerous approved drugs. nih.govbiointerfaceresearch.com The classical synthesis often involves the reaction of an amine with a highly reactive and toxic isocyanate. asianpubs.orgnih.gov this compound provides a valuable alternative route for synthesizing complex and unsymmetrical ureas.

This reagent can be viewed as a mono-protected form of 1,3-dimethylurea, allowing for the sequential and controlled introduction of different substituents. For example, it can undergo a reaction with a primary or secondary amine, where the amine displaces one of the trimethylsilyl groups to form a new N-C bond, yielding an unsymmetrical urea derivative. nih.gov This process avoids the direct handling of unstable isocyanates. Furthermore, its reaction with isocyanates can lead to the formation of more complex, poly-substituted ureas. A related strategy involves the reaction of N,N'-bis(trimethylsilyl) diamines with diisocyanates to produce polyureas. google.com This highlights the utility of the Si-N bond as a synthetically versatile functional group for constructing the urea backbone.

| Starting Material | Reactant | Product Type | Significance |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Unsymmetrical N,N'-dialkyl-N-arylurea | Access to diverse urea scaffolds without direct use of isocyanates. nih.govmdpi.com |

| This compound | Secondary Amine (R₂NH) | Trisubstituted Urea | Synthesis of sterically hindered and complex ureas. mdpi.com |

| This compound | Aryl Isocyanate (Ar-NCO) | N-Aryl-N',N'-dimethyl-N'-trimethylsilylurea | Stepwise construction of multi-substituted ureas. |

| This compound | (Chloromethyl)chlorosilanes | Silicon-containing cyclic ureas | Synthesis of novel organosilicon compounds with potential biological activity. researchgate.net |

Structural Characterization and Spectroscopic Analysis of 1,3 Dimethyl 1,3 Bis Trimethylsilyl Urea and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis would provide precise measurements of the molecular structure of 1,3-Dimethyl-1,3-bis(trimethylsilyl)urea in the solid state. This technique would reveal key structural parameters such as bond lengths, bond angles, and torsion angles.

Hypothetical Data Table for Single-Crystal X-ray Diffraction:

| Parameter | Value |

| Crystal System | Unavailable |

| Space Group | Unavailable |

| a (Å) | Unavailable |

| b (Å) | Unavailable |

| c (Å) | Unavailable |

| α (°) | Unavailable |

| β (°) | Unavailable |

| γ (°) | Unavailable |

| Volume (ų) | Unavailable |

| Z | Unavailable |

| Calculated Density (g/cm³) | Unavailable |

| Si-N Bond Length (Å) | Unavailable |

| C=O Bond Length (Å) | Unavailable |

| N-C-N Bond Angle (°) | Unavailable |

| Si-N-C Bond Angle (°) | Unavailable |

This data would be crucial for understanding the precise three-dimensional arrangement of the atoms, including the geometry around the silicon and nitrogen atoms, and the planarity of the urea (B33335) backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H, ¹³C, and ²⁹Si NMR spectra would provide detailed information about the chemical environment of each nucleus.

Hypothetical Data Table for NMR Spectroscopy (in CDCl₃):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | Unavailable | Singlet | Si(CH₃)₃ |

| ¹H | Unavailable | Singlet | N-CH₃ |

| ¹³C | Unavailable | - | C=O |

| ¹³C | Unavailable | - | Si(CH₃)₃ |

| ¹³C | Unavailable | - | N-CH₃ |

| ²⁹Si | Unavailable | - | Si(CH₃)₃ |

The ¹H NMR spectrum would be expected to show two singlets corresponding to the protons of the trimethylsilyl (B98337) groups and the N-methyl groups. The ¹³C NMR spectrum would reveal signals for the carbonyl carbon, the carbons of the trimethylsilyl groups, and the N-methyl carbons. The ²⁹Si NMR spectrum would provide a characteristic signal for the silicon atoms.

Mass Spectrometry Techniques for Molecular and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound, techniques such as electron ionization (EI) or electrospray ionization (ESI) would be employed.

Hypothetical Data Table for Mass Spectrometry:

| m/z (amu) | Relative Intensity (%) | Proposed Fragment Ion |

| Unavailable | - | [M]⁺ |

| Unavailable | - | [M - CH₃]⁺ |

| Unavailable | - | [Si(CH₃)₃]⁺ |

| Unavailable | - | [M - Si(CH₃)₃]⁺ |

The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. Characteristic fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and the formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺, m/z 73).

Spectroscopic Insights into Molecular Geometry, Conformation, and Bonding Characteristics

A combined analysis of the data from X-ray diffraction, NMR spectroscopy, and computational modeling would provide a comprehensive understanding of the molecular geometry, preferred conformations, and the nature of the chemical bonds in this compound. Key areas of investigation would include the planarity of the urea unit, the rotational barriers around the N-C and N-Si bonds, and the electronic effects of the trimethylsilyl and methyl substituents on the urea backbone. The N-Si bonds in silylated ureas are known to have a degree of pπ-dπ interaction, which influences the geometry and reactivity of the molecule.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

The conventional synthesis of 1,3-Dimethyl-1,3-bis(trimethylsilyl)urea typically involves the direct silylation of 1,3-dimethylurea (B165225) with a silylating agent like trimethylsilyl (B98337) chloride in the presence of a base. Future research is anticipated to focus on developing more efficient, sustainable, and scalable synthetic routes.

Key areas for investigation include:

Catalytic Approaches: Designing catalytic systems that can facilitate the silylation process with higher atom economy, reducing the need for stoichiometric amounts of base and minimizing salt by-products.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer improved control over reaction parameters, enhanced safety, and greater scalability.

Alternative Silylating Agents: Investigating the use of less corrosive or more reactive silylating agents could lead to milder reaction conditions and broader substrate compatibility.

One-Pot Syntheses: Developing tandem reaction sequences where 1,3-dimethylurea is generated in situ and subsequently silylated in a single reaction vessel would streamline the manufacturing process.

| Aspect | Current Methodology (Direct Silylation) | Potential Future Methodologies |

|---|---|---|

| Reagents | 1,3-Dimethylurea, Trimethylsilyl Chloride, Base (e.g., Triethylamine) | Alternative silyl (B83357) sources, Catalytic base systems |

| Process Type | Batch processing | Continuous flow, Microwave-assisted |

| Efficiency | Generates significant salt waste | Higher atom economy, Reduced waste |

| Scalability | Standard industrial scale-up | Improved scalability and safety via flow chemistry |

Exploration of Unprecedented Reactivity Patterns and Catalytic Systems

The primary application of silylated ureas is in the silylation of alcohols and carboxylic acids. chemicalbook.com Future work should aim to uncover new reactivity patterns for this compound, expanding its utility beyond a simple protecting group reagent.

Prospective research avenues include:

Role in Catalysis: Investigating the potential of the compound or its derivatives to act as ligands for transition metal catalysts or as precursors to N-heterocyclic carbenes (NHCs). researchgate.netresearchgate.net The electronic properties imparted by the methyl and trimethylsilyl groups could modulate the activity and selectivity of catalytic centers.

Reactions with Novel Substrates: Systematically exploring its reactivity towards a wider range of functional groups, such as amines, thiols, and amides, to establish a broader profile of its protective capabilities.

Tandem Deprotection-Functionalization: Designing reactions where the silyl group is removed and the urea (B33335) moiety participates in a subsequent bond-forming event, offering a novel approach to constructing complex molecules. The reactivity of the core urea structure has been explored in reactions with diketones, suggesting its potential for further functionalization. rsc.org

| Research Area | Objective | Potential Outcome |

|---|---|---|

| Homogeneous Catalysis | Use as a ligand or NHC precursor | Development of new catalysts for cross-coupling or hydrofunctionalization reactions |

| Group Transfer Reactions | Explore transfer of the N(Me)SiMe₃ group | Novel amination or silylamination methodologies |

| Material Science | Use as a monomer or cross-linking agent | Synthesis of novel silicon-containing polymers and materials |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and predicting new reactivity. Future research should leverage modern analytical and computational tools to elucidate these pathways in detail.

Specific techniques to be employed:

In-Situ Spectroscopy: Utilizing techniques like ReactIR (Infrared) and process NMR (Nuclear Magnetic Resonance) to monitor reaction progress in real-time, identify transient intermediates, and gather kinetic data.

Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and understand the electronic and steric influence of the substituents on the urea backbone. This can provide insights into regioselectivity and stereoselectivity.

Isotope Labeling Studies: Using isotopically labeled substrates (e.g., with ¹³C, ¹⁵N, or ²⁹Si) to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

| Technique | Information Gained | Impact on Research |

|---|---|---|

| In-Situ NMR/IR Spectroscopy | Reaction kinetics, Intermediate identification | Optimization of reaction conditions and yield |

| Density Functional Theory (DFT) | Transition state analysis, Reaction energetics | Rational design of new reactions and catalysts |

| Kinetic Isotope Effect Studies | Identification of rate-determining steps | Confirmation of proposed reaction mechanisms |

Expansion of Synthetic Utility in Complex Molecular Architectures and Specialized Organic Synthesis

The ultimate goal of fundamental chemical research is to develop tools that can solve complex synthetic challenges. Future efforts should focus on demonstrating the unique advantages of this compound in the synthesis of high-value molecules.

Key areas for application-driven research:

Natural Product Synthesis: Applying the compound as a strategic protecting agent in the multi-step synthesis of complex natural products, where its specific reactivity and selectivity can overcome challenges posed by other silylating agents.

Medicinal Chemistry: Incorporating the dimethyl-bis(trimethylsilyl)urea motif into novel molecular scaffolds to create new pharmaceutical candidates. The broader class of urea derivatives has shown a wide spectrum of biological activities. nih.govnih.gov

Organosilicon Materials: Using the compound as a building block for advanced materials, such as silicones, resins, or hybrid organic-inorganic polymers, where the urea functionality can introduce specific properties like hydrogen bonding capabilities.

| Field | Specific Application | Potential Advantage |

|---|---|---|

| Total Synthesis | Selective protection of polyfunctional molecules | Improved yields and reduced need for chromatography |

| Drug Discovery | Scaffold for new bioactive compounds | Access to novel chemical space for drug development |

| Polymer Chemistry | Monomer for specialty polymers | Creation of materials with tailored thermal and mechanical properties |

Q & A

Q. What are the key safety protocols for handling 1,3-dimethyl-1,3-bis(trimethylsilyl)urea in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust generation is likely .

- Engineering Controls: Employ fume hoods or closed systems to minimize inhalation exposure. Install emergency eyewash stations and safety showers in the workspace .

- Waste Disposal: Segregate chemical waste in labeled containers and follow institutional guidelines for urea derivatives. Avoid aqueous disposal due to potential hydrolysis .

Q. How is this compound synthesized, and what are critical purity control steps?

Methodological Answer:

- Synthesis: Prepared via silylation of 1,3-dimethylurea with hexamethyldisilazane (HMDS) in anhydrous tetrahydrofuran (THF) under nitrogen. Phosphorus pentoxide is used as a drying agent to prevent moisture interference .

- Purification: Distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) removes volatile byproducts. Confirm purity via elemental analysis (C, H, N) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer:

- Silylation Agent: Facilitates protection of hydroxyl and amine groups in sensitive substrates (e.g., carbohydrates, nucleosides). Reactivity is enhanced in aprotic solvents like dichloromethane .

- Elimination Reactions: Acts as a base in dehydrohalogenation reactions, producing alkenes from alkyl halides. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

Methodological Answer:

- Variable Control: Standardize solvent drying (e.g., molecular sieves for THF) and reaction temperature (±1°C precision). Trace moisture drastically reduces silylation efficiency .

- Byproduct Analysis: Use gas chromatography-mass spectrometry (GC-MS) to identify trimethylsilyl ethers or urea derivatives formed during side reactions. Adjust stoichiometry of HMDS to suppress byproducts .

- Reproducibility: Collaborate with independent labs to validate protocols. Cross-reference with literature methods (e.g., Hoechst AG’s procedures for acyl chloride coupling) .

Q. What advanced analytical techniques are recommended for characterizing its stability under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Assess thermal stability by heating at 10°C/min under nitrogen. Degradation above 150°C indicates decomposition of the trimethylsilyl groups .

- Hydrolysis Studies: Monitor kinetic stability in buffered solutions (pH 3–10) using high-performance liquid chromatography (HPLC). Hydrolysis products (e.g., dimethylurea) are quantified via UV detection at 210 nm .

- Moisture Sensitivity: Conduct Karl Fischer titration to determine water content in bulk samples. Store under argon in flame-sealed ampoules to prevent hygroscopic degradation .

Q. How does the steric bulk of trimethylsilyl groups influence its reactivity in catalytic systems?

Methodological Answer:

- Steric Hindrance Mapping: Compare reaction rates with analogous non-silylated ureas using kinetic isotopic effect (KIE) studies. For example, deuterium labeling at reactive sites reveals steric vs. electronic contributions .

- Computational Modeling: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in silylation reactions .

- Catalytic Screening: Test performance in asymmetric catalysis (e.g., aldol reactions) with chiral auxiliaries. Low enantiomeric excess (ee) may indicate steric interference .

Q. What strategies mitigate risks when scaling up reactions involving this compound?

Methodological Answer:

- Process Safety: Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition risks. Implement cooling jackets for temperature control during large-scale silylation .

- Solvent Selection: Replace THF with safer alternatives like 2-methyltetrahydrofuran (2-MeTHF) to reduce peroxide formation risks .

- Environmental Impact: Use life-cycle assessment (LCA) tools to evaluate waste streams. Recycle HMDS via distillation to minimize hazardous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.